molecular formula C13H13ClN2 B8343402 3-Chloro-4-isopropyl-6-phenylpyridazine

3-Chloro-4-isopropyl-6-phenylpyridazine

Cat. No. B8343402
M. Wt: 232.71 g/mol
InChI Key: IROQUWUCIUZUDH-UHFFFAOYSA-N
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Patent
US07776857B2

Procedure details

A RBF was charged with 3-chloro-4-ethyl-6-phenylpyridazine (250 mg, 1.143 mmol) and 5.7 mL of THF, and the mixture was cooled to −78° C. under nitrogen. Lithium diisopropylamide, 2.0 M solution in heptane/tetrahydrofuran/ethylbenzene (0.686 mL, 1.372 mmol) was added, and the mixture was stirred for 5 min at −78° C., followed by 1 h at room temperature. The mixture was cooled back down to −78° C., and methyl iodide (195 mg, 1.372 mmol) that had been passed through a plug of basic alumina prior to use was added dropwise. The reaction was stirred at this temperature for 5 min, followed by RT for 0.5 h. After quenching with water, the solution was diluted with CH2Cl2 and the layers were separated. The aqueous portion was extracted with additional CH2Cl2 and the combined organics were dried with MgSO4, filtered and concentrated. The crude material was purified by silica gel chromatography (CH2Cl2— 10% MeOH/CH2Cl2) to provide 3-chloro-4-isopropyl-6-phenylpyridazine as a colorless oil, which crystallized upon standing. MS m/z=233 [M+H]+. Calc'd for C13H13ClN2: 232.71.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
heptane tetrahydrofuran ethylbenzene
Quantity
0.686 mL
Type
reactant
Reaction Step Two
Quantity
195 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][C:7]=1[CH2:8][CH3:9].[CH:16]([N-]C(C)C)(C)C.[Li+].CCCCCCC.O1CCCC1.C(C1C=CC=CC=1)C.CI>C1COCC1>[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][C:7]=1[CH:8]([CH3:16])[CH3:9] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
ClC=1N=NC(=CC1CC)C1=CC=CC=C1
Name
Quantity
5.7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
heptane tetrahydrofuran ethylbenzene
Quantity
0.686 mL
Type
reactant
Smiles
CCCCCCC.O1CCCC1.C(C)C1=CC=CC=C1
Step Three
Name
Quantity
195 mg
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by 1 h at room temperature
Duration
1 h
ADDITION
Type
ADDITION
Details
to use was added dropwise
STIRRING
Type
STIRRING
Details
The reaction was stirred at this temperature for 5 min
Duration
5 min
WAIT
Type
WAIT
Details
followed by RT for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
After quenching with water
ADDITION
Type
ADDITION
Details
the solution was diluted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted with additional CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography (CH2Cl2— 10% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1N=NC(=CC1C(C)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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